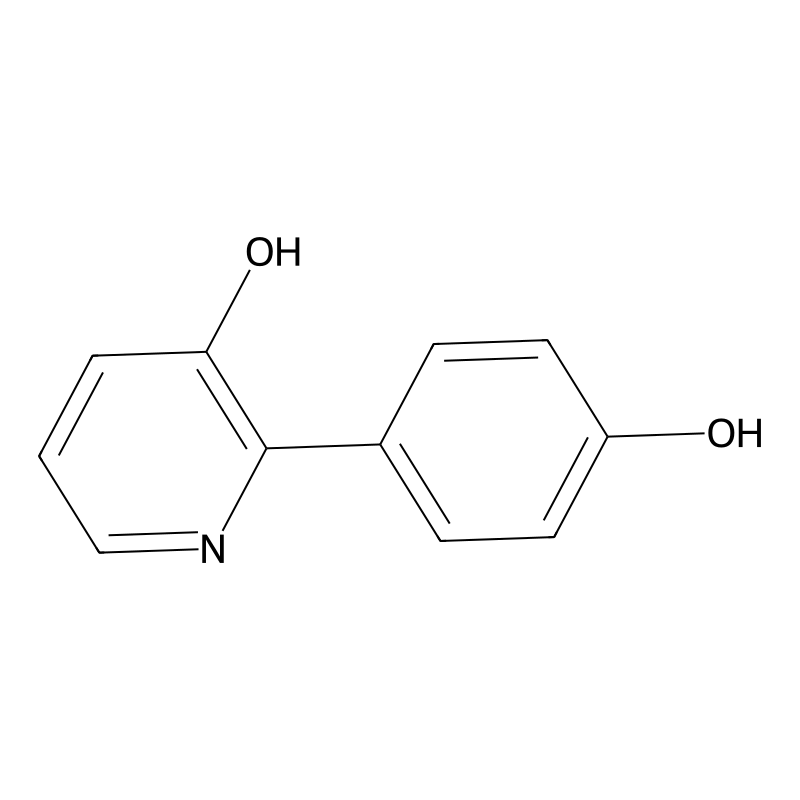

2-(4-Hydroxyphenyl)-3-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Hydroxyphenyl)-3-hydroxypyridine, also known as 4-hydroxy-2-(3-pyridinol)phenol, is a compound characterized by a hydroxypyridine structure with a phenolic substituent. Its molecular formula is CHNO, and it features both a hydroxyl group on the pyridine ring and a hydroxyl group on the phenyl ring. This unique arrangement contributes to its chemical reactivity and biological activities.

- Metal Chelation: The molecule possesses two hydroxyl groups, which can form complexes with metal ions. This property could be relevant in studies on metal detoxification or the development of metal-based catalysts [].

- Antioxidant Activity: The presence of hydroxyl groups also suggests potential antioxidant properties. Researchers might investigate the ability of 2-(4-Hydroxyphenyl)-3-hydroxypyridine to scavenge free radicals and its impact on oxidative stress-related diseases [].

- Ligand Design: The molecule's structure could be of interest for researchers designing ligands for specific biological targets. The pyridine and phenol moieties can participate in hydrogen bonding and other interactions with proteins or enzymes [].

The chemical behavior of 2-(4-Hydroxyphenyl)-3-hydroxypyridine is influenced by its functional groups, particularly the hydroxyl groups which can participate in hydrogen bonding and electrophilic substitution reactions. The compound undergoes various reactions including:

- Electrophilic Substitution: The presence of the hydroxyl groups enhances the electron density on the aromatic rings, making them more reactive towards electrophiles. For instance, studies have shown that hydroxypyridine derivatives can undergo nitration and sulfonation reactions at different positions depending on the substituents present .

- Deuterium Exchange: In acidic or basic media, deuterium exchange studies indicate that protons on the aromatic ring can be substituted, providing insights into the reactivity of different positions on the ring .

Research indicates that 2-(4-Hydroxyphenyl)-3-hydroxypyridine exhibits notable biological activities, primarily due to its antioxidant properties. The compound is capable of scavenging free radicals and chelating metal ions, which are critical in mitigating oxidative stress in biological systems. This activity is attributed to its ability to donate hydrogen atoms to free radicals, thus neutralizing them . Additionally, compounds with similar structures have been studied for their potential therapeutic effects against various diseases linked to oxidative damage.

Several synthetic routes have been developed for 2-(4-Hydroxyphenyl)-3-hydroxypyridine:

- Condensation Reactions: A common method involves the condensation of 4-hydroxybenzaldehyde with 3-pyridinol under acidic conditions, leading to the formation of the desired compound.

- Hydroxylation Reactions: Hydroxylation of pyridine derivatives can also yield this compound, utilizing reagents such as hydrogen peroxide or other oxidizing agents to introduce hydroxyl groups at specific positions .

The applications of 2-(4-Hydroxyphenyl)-3-hydroxypyridine span various fields:

- Pharmaceuticals: Due to its antioxidant properties, it is explored as a potential therapeutic agent in preventing oxidative stress-related diseases.

- Agriculture: Compounds with similar structures are being investigated for their roles in plant growth regulation and protection against environmental stressors.

Interaction studies involving 2-(4-Hydroxyphenyl)-3-hydroxypyridine focus on its ability to form complexes with metal ions, which can enhance its biological efficacy. For example, studies have shown that chelation with iron ions can improve its antioxidant capacity by preventing Fenton-type reactions that generate harmful free radicals . Additionally, interactions with biomolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action in biological systems.

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-3-hydroxypyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxypyridine | Structure | More reactive due to lack of phenolic substituent. |

| 4-Hydroxycoumarin | Structure | Exhibits strong fluorescence properties. |

| Deferiprone | Structure | Known for its iron-chelating ability; used in thalassemia treatment. |

| 5-Hydroxypyridin-4-one | Structure | Demonstrates significant antioxidant activity. |

The uniqueness of 2-(4-Hydroxyphenyl)-3-hydroxypyridine lies in its dual hydroxyl functionality that provides enhanced reactivity and biological activity compared to other derivatives.